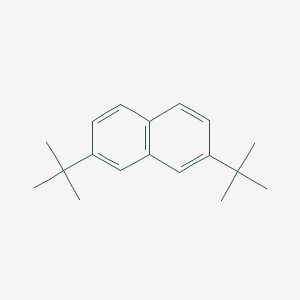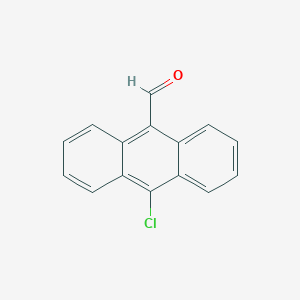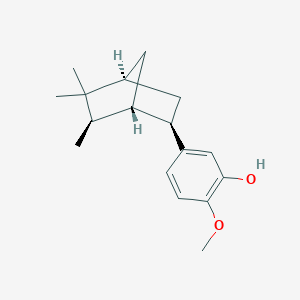![molecular formula C45H74O10 B076844 (1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione CAS No. 11052-72-5](/img/structure/B76844.png)
(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
説明
Oligomycins are macrolides created by Streptomyces species that can be toxic to other organisms. Different oligomycin isomers are highly specific for the disruption of mitochondrial metabolism. Oligomycin C is a minor component of the oligomycin complex that acts as an inhibitor of the mitochondrial F1FO-ATP synthase. Inhibition of the ATP synthase by oligomycins leads to cell death.
科学的研究の応用
1. Inhibition of Mitochondrial F1F0 ATP Synthase Oligomycin C is a non-selective inhibitor of mitochondrial F1F0 ATP synthase in eukaryotes . It blocks proton translocation, leading to hyperpolarization of the inner mitochondrial membrane . This results in the inhibition of mitochondrial ATP synthesis, as this enzyme is responsible for ATP production in mammals .
Induction of Apoptosis
Oligomycin C exhibits apoptotic cytotoxicity and mitochondrial toxicity . It can induce apoptosis in a variety of cell types , making it a potential tool for cancer research and treatment.
Bioenergetic Adaptation in Cancer Cells
Oligomycin C has been used to study the bioenergetic adaptation in cancer cells . It completely inhibits oxidative phosphorylation (OXPHOS) activity in 1 hour and induces various levels of glycolysis gains by 6 hours . This helps to understand the bioenergetic organizations of cancer cells .
Microbiology Applications
A number of mutations in yeast have been shown to confer resistance to Oligomycin . This makes Oligomycin C a useful tool in studying yeast genetics and understanding the mechanisms of drug resistance.
Eukaryotic Cell Culture Applications
Oligomycin C is used to study ATP-linked respiration and for the maximal capacity respiration assay in astrocytes . It is used at 1 µM for Mouse Embryonic Fibroblasts (MEFs) and 2 µM for astrocytes .
Inflammatory Response Induction
Intra-articular administration of Oligomycin C, an inhibitor of mitochondrial function, has been shown to induce an oxidative and inflammatory response in rat knee joints . This suggests potential applications in studying inflammatory diseases and developing new treatments.
作用機序
Target of Action
Oligomycin C primarily targets the ATP synthase , specifically the subunit-c of the Fo portion of the ATP synthase . ATP synthase is an enzyme that plays a crucial role in the synthesis of ATP (adenosine triphosphate), the main energy source in cells .
Mode of Action
Oligomycin C inhibits ATP synthase by blocking its proton channel (Fo subunit) . This action is necessary for the oxidative phosphorylation of ADP (adenosine diphosphate) to ATP . The compound binds to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Oligomycin C is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Oligomycin C disrupts the synthesis of ATP, which significantly reduces electron flow through the electron transport chain .
Pharmacokinetics
It is known that oligomycin c is soluble in ethanol, methanol, dmso, and dmf, but practically insoluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of ATP synthesis by Oligomycin C leads to a reduction in energy production within the cell . This can have various effects at the molecular and cellular levels, including promoting the necrosis pathway in cells over the apoptosis process . In cancer cells, Oligomycin C has been found to induce an oxidative and inflammatory response .
Action Environment
The action of Oligomycin C can be influenced by various environmental factors. could affect its bioavailability and efficacy in different biological environments. Furthermore, the compound’s action may also be influenced by the presence of other molecules in the environment that can interact with ATP synthase .
特性
IUPAC Name |
22-ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMLZMMKTYEOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22-Ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
CAS RN |
11052-72-5 | |
| Record name | Oligomycin A, 12-deoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
